molecular formula C11H24N2O B14610071 2-[(E)-Octyldiazenyl]propan-2-ol CAS No. 57910-31-3

2-[(E)-Octyldiazenyl]propan-2-ol

Cat. No.: B14610071
CAS No.: 57910-31-3
M. Wt: 200.32 g/mol
InChI Key: CYKYVGAWUJPUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-Octyldiazenyl]propan-2-ol is an organic compound characterized by the presence of an octyldiazenyl group attached to a propan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both an alcohol and an azo compound. The presence of the octyldiazenyl group imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Octyldiazenyl]propan-2-ol typically involves the diazotization of an octylamine derivative followed by coupling with propan-2-ol. The reaction conditions often require a controlled environment to ensure the stability of the diazonium intermediate. Common reagents used in this synthesis include sodium nitrite and hydrochloric acid for the diazotization step, and propan-2-ol as the coupling partner.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Octyldiazenyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate and sulfuric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-[(E)-Octyldiazenyl]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-Octyldiazenyl]propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-ol: A simple secondary alcohol with similar hydroxyl group reactivity.

    Octylamine: Shares the octyl group but lacks the diazenyl and hydroxyl functionalities.

    Azo Compounds: Compounds with similar azo groups but different alkyl or aryl substituents.

Uniqueness

2-[(E)-Octyldiazenyl]propan-2-ol is unique due to the combination of its octyldiazenyl and propan-2-ol moieties. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler analogs.

Properties

CAS No.

57910-31-3

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-(octyldiazenyl)propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-4-5-6-7-8-9-10-12-13-11(2,3)14/h14H,4-10H2,1-3H3

InChI Key

CYKYVGAWUJPUOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN=NC(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.